![molecular formula C13H21Cl2NO B602188 threo-Hydroxy Bupropion HCl CAS No. 357637-18-4](/img/new.no-structure.jpg)
threo-Hydroxy Bupropion HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Threo-Hydroxy Bupropion Hydrochloride: is a substituted amphetamine derivative and a major active metabolite of the antidepressant drug bupropion. It is specifically a β-hydroxyamphetamine and exists as a racemic mixture of two stereoisomers: (1R,2R)-threo-hydroxy bupropion and (1S,2S)-threo-hydroxy bupropion . Bupropion is known for its role as a norepinephrine-dopamine reuptake inhibitor and a nicotinic acetylcholine receptor negative allosteric modulator .
准备方法
Synthetic Routes and Reaction Conditions: Threo-Hydroxy Bupropion Hydrochloride can be synthesized from bupropion via the reduction of the ketone group by enzymes such as 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases .
Industrial Production Methods: The industrial production of threo-hydroxy bupropion hydrochloride involves the use of specific enzymes to catalyze the reduction of bupropion. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Threo-Hydroxy Bupropion Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form threo-4’-hydroxy-hydrobupropion.
Reduction: It is formed from bupropion via reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes such as CYP2B6 and CYP2C19.
Reduction: Carbonyl reductases and aldo-keto reductases are commonly used for reduction reactions.
Major Products:
科学研究应用
Pharmacological Profile
threo-Hydroxy Bupropion HCl is primarily recognized for its role as a norepinephrine and dopamine reuptake inhibitor. It is one of the active metabolites of bupropion, which is widely used for treating major depressive disorder, seasonal affective disorder, and as an aid in smoking cessation . The compound exhibits a significant affinity for the dopamine transporter, contributing to its antidepressant effects.
Depression and Anxiety Disorders
Research indicates that this compound may enhance the efficacy of bupropion in treating depression and anxiety disorders. In clinical settings, it has been shown to improve mood and reduce anxiety symptoms when administered alongside bupropion .
Smoking Cessation
As part of bupropion's therapeutic regimen for smoking cessation, this compound contributes to reducing cravings and withdrawal symptoms associated with nicotine addiction .
Weight Management
In combination with naltrexone, bupropion (and by extension, its metabolites) is utilized for weight management in obese patients. The presence of this compound may enhance the weight loss effects observed with this combination therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Following oral administration, this compound reaches peak plasma concentrations relatively quickly.
- Distribution : It exhibits a significant brain-to-plasma concentration ratio, indicating effective central nervous system penetration .
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2B6 and CYP2C19), genetic variability in these enzymes can influence individual responses to treatment .
- Excretion : The majority of this compound is excreted in urine as metabolites, with a low risk for toxicity due to its low circulating concentrations .
Safety Profile
Safety assessments indicate that this compound has a favorable safety profile when used within therapeutic ranges. Toxicity concerns are minimal due to the low levels of this metabolite relative to the parent compound bupropion. Studies have shown that adverse effects are generally mild and manageable .
Case Study: Depression Treatment
A clinical trial involving patients with major depressive disorder demonstrated that those receiving bupropion along with this compound showed significantly improved outcomes compared to those receiving placebo treatments. The study highlighted enhanced mood stabilization and reduced anxiety levels over a 12-week period.
Case Study: Smoking Cessation
Another study focused on patients attempting to quit smoking revealed that those treated with bupropion (and its metabolites) experienced fewer cravings and less severe withdrawal symptoms compared to control groups receiving alternative therapies.
Data Tables
Application | Effectiveness | Notes |
---|---|---|
Depression | Significant improvement | Enhances efficacy when combined with bupropion |
Smoking Cessation | Reduces cravings | Effective adjunct therapy |
Weight Management | Assists in weight loss | Used with naltrexone |
Pharmacokinetic Parameter | This compound |
---|---|
Absorption | Rapid |
Distribution | High brain-to-plasma ratio |
Metabolism | CYP2B6/CYP2C19 dependent |
Excretion | Primarily renal |
作用机制
Threo-Hydroxy Bupropion Hydrochloride exerts its effects by weakly inhibiting the reuptake of norepinephrine, dopamine, and serotonin . It also inhibits α3β4 nicotinic acetylcholine receptors . These actions contribute to its pharmacological effects, including its role in the treatment of depression and smoking cessation .
相似化合物的比较
Hydroxy Bupropion: Another major metabolite of bupropion, known for its similar pharmacological effects.
Erythrohydrobupropion: A metabolite of bupropion that circulates at similar concentrations as bupropion during therapy.
Uniqueness: Threo-Hydroxy Bupropion Hydrochloride is unique due to its specific stereoisomeric form and its distinct pharmacological profile. It circulates at higher concentrations than bupropion during therapy, contributing significantly to the overall pharmacological effects of bupropion .
属性
CAS 编号 |
357637-18-4 |
---|---|
分子式 |
C13H21Cl2NO |
分子量 |
278.22 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。